Cas no 2229567-92-2 (2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid)

2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid
- 2229567-92-2
- EN300-1732564
-
- Inchi: 1S/C10H13NO4/c1-10(14,9(12)13)6-7-3-4-11-8(5-7)15-2/h3-5,14H,6H2,1-2H3,(H,12,13)
- InChI Key: IZZPTVPHBJBUOZ-UHFFFAOYSA-N
- SMILES: OC(C(=O)O)(C)CC1C=CN=C(C=1)OC
Computed Properties
- Exact Mass: 211.08445790g/mol
- Monoisotopic Mass: 211.08445790g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 79.6Ų
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1732564-0.5g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 0.5g |
$1385.0 | 2023-09-20 | ||
Enamine | EN300-1732564-5g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 5g |
$4184.0 | 2023-09-20 | ||
Enamine | EN300-1732564-0.25g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 0.25g |
$1328.0 | 2023-09-20 | ||
Enamine | EN300-1732564-1g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 1g |
$1442.0 | 2023-09-20 | ||
Enamine | EN300-1732564-10.0g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 10g |
$6205.0 | 2023-05-23 | ||
Enamine | EN300-1732564-5.0g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 5g |
$4184.0 | 2023-05-23 | ||
Enamine | EN300-1732564-2.5g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 2.5g |
$2828.0 | 2023-09-20 | ||
Enamine | EN300-1732564-0.05g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 0.05g |
$1212.0 | 2023-09-20 | ||
Enamine | EN300-1732564-0.1g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 0.1g |
$1269.0 | 2023-09-20 | ||
Enamine | EN300-1732564-1.0g |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid |
2229567-92-2 | 1g |
$1442.0 | 2023-05-23 |
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid Related Literature
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
Additional information on 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid
Introduction to 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid (CAS No: 2229567-92-2)
2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid, identified by the CAS number 2229567-92-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a hydroxy group and a methoxypyridine moiety, has garnered attention due to its structural features and potential biological activities. The presence of a methylpropanoic acid backbone combined with a 2-methoxypyridin-4-yl substituent suggests a unique set of chemical properties that may make it valuable in the development of novel therapeutic agents.
The compound's structure is characterized by a chiral center at the methylpropanoic acid moiety, which could lead to the formation of enantiomers with distinct pharmacological profiles. This aspect is particularly relevant in modern drug development, where enantiomeric purity is often critical for efficacy and safety. The hydroxy group in the molecule also introduces potential sites for hydrogen bonding, which can influence both the compound's solubility and its interactions with biological targets.
Recent advancements in computational chemistry have enabled more precise predictions of molecular properties, including binding affinities and metabolic stability. Studies have indicated that compounds containing methoxypyridine groups often exhibit favorable interactions with biological receptors, making them promising candidates for drug design. The specific arrangement of atoms in 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid may contribute to its ability to modulate biological pathways, particularly those involving G-protein coupled receptors (GPCRs) and ion channels.
In the context of medicinal chemistry, the synthesis of analogs of 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid has been explored to optimize its pharmacological properties. For instance, modifications to the methylpropanoic acid moiety or the methoxypyridin-4-yl substituent can alter its binding affinity and selectivity. Such structural modifications are often guided by high-throughput screening (HTS) data and molecular docking studies, which help identify compounds with enhanced activity or reduced toxicity.
One area of active research involves the exploration of 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid as a potential scaffold for kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer. The ability of this compound to interact with kinase active sites has been investigated using X-ray crystallography and other structural biology techniques. Preliminary results suggest that it may bind to specific residues within the kinase domain, potentially inhibiting its activity.
Another line of investigation focuses on the compound's potential as an anti-inflammatory agent. Inflammatory processes are mediated by complex signaling cascades involving various cytokines and enzymes. Studies have shown that compounds containing hydroxylated aromatic rings can modulate inflammatory responses by inhibiting key enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX). The structural features of 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid may enable it to interfere with these pathways, thereby reducing inflammation.
The pharmacokinetic properties of 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid are also under scrutiny. Factors such as absorption, distribution, metabolism, and excretion (ADME) are critical determinants of a drug's clinical efficacy. Computational models have been used to predict these properties based on the compound's structure, providing valuable insights into its potential behavior in vivo. For example, molecular dynamics simulations can help assess how the molecule might interact with biological membranes or undergo metabolic transformations.
In conclusion, 2-hydroxy-3-(2-methoxypyridin-4-yl)-2-methylpropanoic acid represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features, combined with recent advancements in drug discovery technologies, position it as a valuable tool for developing novel therapeutic agents. Ongoing studies aim to elucidate its mechanism of action and optimize its pharmacological properties for clinical applications.
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